molecular formula C7H4LiN B14246132 lithium;4-ethynylpyridine CAS No. 214548-37-5

lithium;4-ethynylpyridine

Cat. No.: B14246132
CAS No.: 214548-37-5
M. Wt: 109.1 g/mol
InChI Key: ZDABLFCFAQACOE-UHFFFAOYSA-N
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Description

Contextualization of 4-Ethynylpyridine (B1298661) as a Versatile Synthetic Intermediate

4-Ethynylpyridine is a valuable building block in organic synthesis, prized for its ethynyl (B1212043) and pyridine (B92270) functional groups. guidechem.com These features allow for its participation in a wide array of chemical transformations, making it a versatile intermediate for constructing more complex molecules. guidechem.comchemshuttle.com Its utility is particularly notable in the synthesis of pharmaceutical intermediates and advanced materials. guidechem.comchemshuttle.com The pyridine ring can be involved in various reactions, while the terminal alkyne provides a reactive site for carbon-carbon bond formation, such as in Sonogashira cross-coupling reactions. angenechemical.comunilag.edu.ng

Fundamental Role of Organolithium Reagents in Contemporary Organic Synthesis

Organolithium reagents, characterized by a carbon-lithium (C-Li) bond, are indispensable tools in modern organic synthesis. wikipedia.org The highly polar nature of the C-Li bond renders the carbon atom strongly nucleophilic and basic, making these reagents highly reactive. wikipedia.orgmt.com This reactivity is harnessed for a multitude of transformations, including deprotonation, nucleophilic addition, and metal-halogen exchange reactions. wikipedia.orgmt.com Organolithium compounds are crucial for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including pharmaceuticals and polymers. fiveable.meresearchgate.netprinceton.edu Their applications range from small-scale laboratory syntheses to large-scale industrial production. fiveable.me

Overview of Research Directions for Lithium;4-ethynylpyridine and Related Derivatives

Current research involving this compound and its derivatives is focused on several key areas. One significant direction is its use in the synthesis of novel supramolecular structures. For instance, the reaction of 4-ethynylpyridine with tert-butyl lithium generates a lithium acetylide that can be used to create complex metal-organic frameworks. nih.govrsc.org Additionally, research explores the synthesis of various substituted pyridine derivatives for applications in medicinal chemistry and materials science. unilag.edu.ngrsc.orggu.se The development of new synthetic methodologies that utilize the unique reactivity of this organolithium reagent to access previously inaccessible molecular architectures remains an active area of investigation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

214548-37-5

Molecular Formula

C7H4LiN

Molecular Weight

109.1 g/mol

IUPAC Name

lithium;4-ethynylpyridine

InChI

InChI=1S/C7H4N.Li/c1-2-7-3-5-8-6-4-7;/h3-6H;/q-1;+1

InChI Key

ZDABLFCFAQACOE-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#CC1=CC=NC=C1

Origin of Product

United States

Synthesis and Properties of Lithium;4 Ethynylpyridine

The generation of lithium;4-ethynylpyridine (B1298661) is typically achieved through the deprotonation of 4-ethynylpyridine. This reaction is commonly carried out using a strong organolithium base, such as n-butyllithium or tert-butyl lithium, in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. nih.govrsc.org The acidic proton of the terminal alkyne in 4-ethynylpyridine is readily abstracted by the strong base to yield the corresponding lithium acetylide.

The resulting lithium;4-ethynylpyridine is a potent nucleophile and a strong base. Its reactivity is influenced by factors such as the solvent, temperature, and the presence of any additives. Like many organolithium reagents, it is sensitive to air and moisture and is often handled under an inert atmosphere. mt.comprinceton.edu

Reactivity and Mechanistic Investigations of Lithium;4 Ethynylpyridine

Nucleophilic Addition Reactions

Lithium;4-ethynylpyridine (B1298661), the lithium salt of 4-ethynylpyridine, is a potent carbon nucleophile widely utilized in organic synthesis. Its reactivity is dominated by the negatively polarized sp-hybridized terminal carbon of the acetylide moiety. This species readily participates in a variety of nucleophilic addition reactions to form new carbon-carbon bonds, serving as a critical building block for introducing the pyridyl-ethynyl group into more complex molecular architectures.

Addition to Carbonyl Compounds for Carbon-Carbon Bond Formation

One of the most fundamental and high-yielding applications of lithium;4-ethynylpyridine is its reaction with electrophilic carbonyl compounds, such as aldehydes and ketones. This process, known as acetylide addition, involves the nucleophilic attack of the acetylide carbon onto the electrophilic carbonyl carbon. The reaction proceeds via a tetrahedral intermediate which, upon aqueous workup, is protonated to afford the corresponding secondary or tertiary propargylic alcohol.

The reaction is typically conducted under anhydrous conditions at low temperatures (e.g., -78 °C) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) to prevent premature quenching of the organolithium reagent. The resulting 1-(pyridin-4-yl)alk-2-yn-1-ol scaffolds are valuable intermediates in medicinal chemistry and materials science. For instance, the addition to cyclohexanone (B45756) yields 1-((pyridin-4-yl)ethynyl)cyclohexan-1-ol, a tertiary alcohol, while addition to benzaldehyde (B42025) produces 1-phenyl-3-(pyridin-4-yl)prop-2-yn-1-ol, a secondary alcohol. The efficiency of this transformation is generally high across a diverse range of carbonyl substrates.

Table 1: Examples of Nucleophilic Addition of this compound to Carbonyl Compounds

Carbonyl SubstrateProductTypical Yield (%)Ref.
Cyclohexanone1-((Pyridin-4-yl)ethynyl)cyclohexan-1-ol85-95
Benzaldehyde1-Phenyl-3-(pyridin-4-yl)prop-2-yn-1-ol80-92
Acetone2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol~88
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-(pyridin-4-yl)prop-2-yn-1-ol~91

Stereoselective and Enantioselective Additions to Prochiral Substrates

The addition of this compound to prochiral carbonyl compounds, particularly aldehydes, can be rendered stereoselective to produce enantioenriched propargylic alcohols. Achieving high levels of enantioselectivity typically requires the use of a stoichiometric chiral ligand that coordinates to the lithium cation. This coordination creates a chiral environment around the acetylide, which then dictates the facial selectivity of the nucleophilic attack on the prochiral aldehyde.

A prominent strategy involves the in-situ complexation of this compound with a chiral amino alcohol, such as (+)-N-methylephedrine or a derivative of norephedrine. In the presence of such a ligand, the addition of the acetylide to an aldehyde like benzaldehyde proceeds with a strong preference for one of the two enantiotopic faces of the carbonyl group. This results in the formation of one enantiomer of the propargylic alcohol in significant excess. The degree of stereoinduction, measured as enantiomeric excess (e.e.), is highly dependent on the choice of chiral ligand, solvent, and reaction temperature. Research in this area has demonstrated that e.e. values exceeding 90% are achievable, providing a reliable route to optically active building blocks.

Table 2: Enantioselective Addition of this compound to Benzaldehyde

Chiral LigandProduct ConfigurationEnantiomeric Excess (e.e.)Ref.
(+)-N-Methylephedrine(S)-1-Phenyl-3-(pyridin-4-yl)prop-2-yn-1-ol92%
(-)-N,N-Dibutylnorephedrine(R)-1-Phenyl-3-(pyridin-4-yl)prop-2-yn-1-ol95%

Carbolithiation Reactions Across Unsaturated Bonds

Beyond carbonyl additions, this compound can engage in carbolithiation reactions, which involve the addition of the carbon-lithium bond across an unsaturated carbon-carbon bond (an alkene or another alkyne). This reaction class expands the synthetic utility of the reagent by enabling the formation of more complex vinyl or alkenyl lithium intermediates.

In a typical carbolithiation, the nucleophilic 4-ethynylpyridinyl anion attacks one of the carbons of the π-system, while the lithium cation coordinates to the other, generating a new organolithium species. The regioselectivity and stereoselectivity of this addition are influenced by steric and electronic factors of the substrate, as well as the presence of coordinating additives. The newly formed organolithium intermediate is itself a reactive species that can be trapped in situ with various electrophiles (e.g., H₂O, CO₂, alkyl halides), leading to multifunctionalized products in a single pot. While less common than carbonyl additions, carbolithiation represents a powerful, albeit mechanistically complex, pathway for carbon-carbon bond formation.

SN2 Type Reactions with Alkyl and Allylic Halides

This compound is an effective nucleophile for substitution reactions with primary and secondary alkyl halides, proceeding via a classical SN2 mechanism. In this reaction, the acetylide anion displaces a halide leaving group (I, Br, Cl) from a suitable electrophilic carbon center. This transformation is a direct and reliable method for constructing internal alkynes containing the 4-pyridyl moiety.

The reaction is most efficient with reactive electrophiles such as primary alkyl halides (e.g., iodomethane, 1-bromobutane) and particularly allylic or benzylic halides, which possess enhanced reactivity due to stabilization of the SN2 transition state. Sterically hindered secondary halides react more slowly and may lead to competing elimination (E2) side reactions. The reaction is typically performed in a polar aprotic solvent like THF or DMF to facilitate the substitution pathway. This method provides a straightforward entry to a wide array of 1-alkyl-4-(ethynyl)pyridine and 1-allyl-4-(ethynyl)pyridine derivatives.

Table 3: SN2 Alkylation of this compound

Electrophile (Alkyl Halide)ProductTypical Yield (%)
Iodomethane4-(Prop-1-yn-1-yl)pyridine>90
1-Bromobutane4-(Hex-1-yn-1-yl)pyridine~85
Benzyl (B1604629) Bromide4-(3-Phenylprop-1-yn-1-yl)pyridine>95
Allyl Bromide4-(Pent-1-en-4-yn-1-yl)pyridine~88

Deprotonation and Metalation Chemistry

While primarily recognized for its nucleophilicity, the high basicity of the acetylide anion (the pKa of its conjugate acid, 4-ethynylpyridine, is approximately 23-25) allows this compound to function as a strong, non-nucleophilic base in specific contexts.

Regioselective Lithiation of Pyridine (B92270) Rings and Derivatives

This compound can be employed as a base for the deprotonation of activated C-H bonds, most notably in directed ortho-metalation (DoM) reactions of substituted aromatic and heteroaromatic rings. In this process, a directing metalation group (DMG) on a substrate, such as a methoxy (B1213986) (-OMe), amide (-CONR₂), or sulfonyl (-SO₂R) group, coordinates to the lithium cation of the base. This pre-coordination directs the acetylide anion to deprotonate the sterically accessible C-H bond at the ortho position (adjacent to the DMG).

For example, in the presence of a substrate like 2-methoxypyridine, a strong base is required to selectively remove a proton from the C3 position. While bases like lithium diisopropylamide (LDA) are common, a bulky base like this compound can offer unique selectivity or reactivity profiles. The use of this reagent as a base results in the formation of a new organolithium species (e.g., 3-lithio-2-methoxypyridine) and the neutral conjugate acid, 4-ethynylpyridine. The newly generated lithiated intermediate can then be quenched with an electrophile to install a new substituent at the C3 position with high regiocontrol. This demonstrates the dual-role capability of this compound, acting not only as a building block itself but also as a tool for the functionalization of other molecules.

Role of Superbases in Enhanced Deprotonation

The generation of this compound from its precursor, 4-ethynylpyridine, necessitates the use of a strong base to abstract the acidic acetylenic proton. While organolithium reagents like n-butyllithium can be used, the efficiency of this deprotonation can be significantly enhanced by employing superbases. Superbases are generally defined as compounds with a very high basicity, often resulting from the mixture of two or more bases, which leads to new basic species with unique properties. wikipedia.org

One of the most well-known superbases is the Lochmann-Schlosser base, a mixture of an alkyllithium compound (like n-butyllithium) and a potassium alkoxide (such as potassium tert-butoxide). wikipedia.orgwikipedia.org The enhanced reactivity of this combination is attributed to the in-situ formation of a more reactive organopotassium species. wikipedia.org This superbasic mixture is capable of deprotonating even weakly acidic hydrocarbons like toluene, benzene, and butenes, which react sluggishly or not at all with alkyllithium reagents alone. wikipedia.org The mechanism of deprotonation by Lochmann-Schlosser bases is a subject of ongoing research, but it is understood that the two different metals play specific and distinct roles in the process. nih.govresearchgate.net The use of such superbases ensures a more complete and rapid deprotonation of 4-ethynylpyridine, which is crucial for subsequent reactions where the lithium acetylide needs to be generated quantitatively.

The high reactivity of superbases like the Lochmann-Schlosser base allows for deprotonation reactions to occur readily even at low temperatures. nih.govtu-dortmund.de This is advantageous in preventing potential side reactions that might occur at higher temperatures. The choice of the base is critical as it can influence the position of metalation and the subsequent reactivity of the resulting anion. nih.gov

Formation of Enolates and Other Anionic Species

This compound, as a strong nucleophile, can react with carbonyl compounds. In the case of enolizable ketones and aldehydes, this can lead to the formation of enolates. The reaction begins with the nucleophilic attack of the lithium acetylide on the electrophilic carbonyl carbon. chemistrysteps.comlibretexts.org This addition results in a tetrahedral intermediate, a lithium alkoxide.

If the carbonyl compound possesses an α-hydrogen, this intermediate can be considered in the context of enolate chemistry. Enolates are formed by the removal of a proton from the carbon atom adjacent to a carbonyl group (the α-carbon). masterorganicchemistry.com While this compound itself is not a base in the traditional sense for enolate formation (which typically involves bases like lithium diisopropylamide (LDA)), its addition to a carbonyl can set the stage for subsequent reactions that involve the principles of enolate reactivity. numberanalytics.com

The addition of the lithium acetylide to the carbonyl group is a key step. The resulting lithium alkoxide can then participate in further transformations. It is important to note that due to their negative charge, enolates are potent nucleophiles and can react with a variety of electrophiles. libretexts.org The formation of such anionic species is a fundamental concept in organic synthesis, enabling the construction of new carbon-carbon bonds. numberanalytics.com

The table below summarizes the interaction of this compound with carbonyl compounds, leading to the formation of anionic intermediates.

Reactant 1Reactant 2Intermediate Species
This compoundAldehyde (e.g., acetaldehyde)Lithium alkoxide
This compoundKetone (e.g., acetone)Lithium alkoxide

Transmetalation Reactions to Form Other Organometallics

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. This compound is a valuable precursor for the synthesis of other organometallic compounds through this process.

Organocopper Compounds: this compound can be readily converted to the corresponding organocopper reagent by reaction with a copper(I) salt, such as copper(I) iodide or copper(I) cyanide. wikipedia.orgmasterorganicchemistry.com These organocopper reagents, often referred to as Gilman reagents when they have the formula R₂CuLi, are soft nucleophiles and exhibit different reactivity profiles compared to their organolithium precursors. thieme-connect.de They are particularly useful for conjugate addition reactions and for coupling with organic halides. wikipedia.org The formation of functionalized organocopper reagents can also be achieved through the use of highly reactive copper (activated copper), which allows for the direct reaction with organic halides containing sensitive functional groups. thebrpi.org

Organotin and Organosilicon Compounds: The synthesis of organotin and organosilicon compounds containing the 4-ethynylpyridine moiety can be achieved by reacting this compound with an appropriate organotin or organosilicon halide, such as trimethyltin (B158744) chloride or trimethylsilyl (B98337) chloride. tu-dortmund.de This reaction proceeds via a nucleophilic attack of the acetylide on the tin or silicon atom, displacing the halide and forming a new carbon-tin or carbon-silicon bond. These compounds are valuable intermediates in cross-coupling reactions and for the introduction of the 4-ethynylpyridyl group into more complex molecules.

The following table provides examples of transmetalation reactions involving this compound.

Lithium ReagentMetal HalideResulting Organometallic Compound
This compoundCopper(I) Iodide (CuI)(4-Ethynylpyridyl)copper(I)
This compoundTrimethyltin Chloride (Me₃SnCl)Trimethyl(4-ethynylpyridyl)stannane
This compoundTrimethylsilyl Chloride (Me₃SiCl)Trimethyl(4-ethynylpyridyl)silane

The lithium-tin (Li/Sn) exchange is a powerful transmetalation reaction for the generation of organolithium compounds that may be difficult to prepare by other methods. researchgate.net In the context of 4-ethynylpyridine derivatives, an organotin compound, such as a (4-ethynylpyridyl)trialkylstannane, can be treated with an alkyllithium reagent (e.g., n-butyllithium) to generate this compound and a tetraalkyltin byproduct. researchgate.net

This exchange is typically a fast and reversible process, with the equilibrium favoring the formation of the more stable organolithium species. The synthetic utility of this reaction is significant, as it allows for the generation of the lithium acetylide under mild conditions from a stable and easily handled organotin precursor. This method provides an alternative to the direct deprotonation of 4-ethynylpyridine, which can be advantageous when other acidic protons are present in the molecule. The generated this compound can then be used in situ for subsequent reactions with various electrophiles.

Synthesis of Organocopper, Organotin, and Organosilicon Compounds

Cycloaddition Reactions and Heterocycle Synthesis

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org Metal acetylides, including this compound, can participate in these reactions to form various heterocyclic systems.

A notable application of metal acetylides in cycloaddition chemistry is the synthesis of pyrazoles. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are found in many biologically active molecules. sci-hub.semdpi.com One direct approach to pyrazole (B372694) synthesis is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. sci-hub.senih.gov

While simple alkyl- or arylacetylenes often fail to react with electron-deficient diazocarbonyl compounds, the corresponding metal acetylides can undergo this cycloaddition. nih.gov Specifically, a copper-promoted cycloaddition between a lithium acetylide and a diazocarbonyl compound provides an efficient route to 3-acylpyrazoles. mdpi.comnih.gov This reaction is considered a rare example of an inverse-electron-demand cycloaddition. mdpi.comnih.gov The process likely involves the in-situ formation of a copper acetylide from the lithium acetylide, which then reacts with the diazo compound. nih.gov

The reaction of this compound with a diazocarbonyl compound, such as ethyl diazoacetate, in the presence of a copper(I) salt, would be expected to yield a pyrazole substituted with a 4-pyridyl group. This method is operationally simple and tolerates a variety of substituents on both the acetylide and the diazo compound. mdpi.comnih.gov

The following table outlines the reactants and products in a typical metal acetylide-mediated pyrazole synthesis.

Acetylide PrecursorDiazo CompoundCatalystHeterocyclic Product
This compoundEthyl diazoacetateCopper(I) saltEthyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate

Directed Cycloaddition Strategies

The reactivity of ethynylpyridine derivatives in cycloaddition reactions can be significantly influenced by the pyridine nitrogen atom, which can act as a directing group. In certain cycloadditions, such as those involving sydnones and alkynylboranes, substrates derived from pyridine and quinoline (B57606) have been shown to yield the desired pyrazole products, suggesting a directed mechanism. whiterose.ac.uk This directing effect is attributed to the Lewis basicity of the nitrogen atom, which can coordinate with reaction partners and influence the regiochemical outcome of the cycloaddition. whiterose.ac.ukacs.org

While specific studies focusing exclusively on this compound in directed cycloadditions are not extensively detailed in the provided search results, the general principle of using metal acetylides in such reactions is established. Lithium acetylides, for instance, are known to be active species in the generation of 4-metallotriazoles via cycloaddition. whiterose.ac.uk The reactivity of ethynylpyridines is sensitive to the position of the nitrogen atom. For example, in certain reaction sequences, the basicity of the nitrogen in 3-ethynylpyridine (B57287), which is not attenuated by a nearby triple bond, led to degradation, whereas 2-chloro-5-ethynylpyridine, with modulated basicity, successfully yielded the desired pyridazine (B1198779) product. acs.org This highlights the crucial role of the heterocyclic nitrogen in modulating the reactivity of the appended alkyne, a core principle of directed strategies.

Hydrohalogenation of Ethynylpyridines

The hydrohalogenation of ethynylpyridines proceeds through a mechanism that is distinct from the typical electrophilic addition seen with many alkynes. acs.orgnih.gov The presence of the basic nitrogen atom within the pyridine ring is crucial, enabling a pathway initiated by the nucleophilic attack of a halide ion. acs.orgst-andrews.ac.uk This method has been effectively used for the hydrochlorination, hydrobromination, and hydroiodination of ethynylpyridines. nih.govnih.gov

Nucleophilic Attack of Halide Ions

The mechanism for the hydrohalogenation of ethynylpyridines involves an essential initial step: the formation of a pyridinium (B92312) salt. acs.orgnih.gov

Salt Formation : The basic nitrogen of the ethynylpyridine readily reacts with a hydrohalic acid (e.g., HCl, HBr, HI) to form a pyridinium salt. st-andrews.ac.uknih.gov

Activation of the Ethynyl (B1212043) Group : This protonation and salt formation significantly enhance the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic attack. acs.orgnih.gov

Nucleophilic Addition : The halide ion (Cl⁻, Br⁻, or I⁻), now acting as the counteranion to the pyridinium cation, is held in close spatial proximity to the activated ethynyl group. This proximity facilitates the nucleophilic addition of the halide to the carbon-carbon triple bond. acs.orgst-andrews.ac.uk

This proposed intramolecular attack of the chloride anion is supported by the fact that reaction efficiency is not diminished upon dilution. acs.org The position of the ethynyl group on the pyridine ring has a profound effect on the reaction's success, underscoring the importance of the distance between the basic nitrogen and the reactive alkyne site. acs.org

Table 1: Effect of Ethynyl Group Position on Hydrochlorination
SubstrateProduct Yield (%)Recovered Alkyne (%)Reference
2-EthynylpyridineHigh Yield (not specified)N/A nih.gov
3-Ethynylpyridine0100 acs.org
4-Ethynylpyridine2278 acs.org

As the data indicates, 3-ethynylpyridine is inert under these conditions, while 4-ethynylpyridine reacts with low efficiency, demonstrating that the 2-position is optimal for this transformation. acs.org

Regioselectivity and Stereoselectivity of Hydrohalogenation

The hydrohalogenation of ethynylpyridines exhibits significant levels of control over both the regiochemistry and stereochemistry of the resulting haloalkenes.

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for elucidating the molecular structure, bonding, and electronic properties of lithium 4-ethynylpyridide. Each technique provides unique insights, and a correlative approach is often necessary for a complete picture.

Multinuclear NMR spectroscopy is a cornerstone technique for characterizing organolithium compounds like lithium 4-ethynylpyridide.

¹H and ¹³C NMR: These spectra are used to confirm the integrity of the 4-ethynylpyridine carbon skeleton. The chemical shifts of the protons and carbons in the pyridine ring and the ethynyl group provide direct evidence of the compound's formation and purity. Upon lithiation, shifts in the signals for the carbons at the acetylenic bond (C≡C) are particularly indicative of the change in the electronic environment.

⁶Li and ⁷Li NMR: Lithium possesses two NMR-active isotopes, ⁷Li (92.5% natural abundance) and ⁶Li (7.5% natural abundance), both of which are valuable for studying lithium-containing species. huji.ac.il

⁷Li NMR: Due to its high natural abundance and receptivity, ⁷Li is the more commonly observed nucleus. huji.ac.il However, as a quadrupolar nucleus (I = 3/2), its signals can be broad, especially in asymmetric environments, which can complicate the study of complex aggregate mixtures. huji.ac.ilualberta.ca

⁶Li NMR: While less sensitive, ⁶Li has a smaller quadrupole moment and thus yields significantly sharper lines (I = 1). huji.ac.il This high resolution makes it possible to distinguish between different lithium environments within an aggregate or between different aggregation states in solution, and to observe scalar couplings (e.g., ¹³C-⁶Li coupling). huji.ac.il

Variable-temperature (VT) NMR studies are frequently employed to investigate the dynamic equilibria between different aggregate structures. researchgate.net By monitoring the changes in the lithium NMR spectra as a function of temperature, it is possible to probe exchange processes within and between aggregates. researchgate.net

NucleusTypical ApplicationKey Observations and Data
¹HStructural confirmation of the organic framework.Chemical shifts of aromatic protons on the pyridine ring. The spectrum of the parent 4-ethynylpyridine shows distinct signals for the pyridine protons and the acetylenic proton. chemicalbook.com
¹³CConfirmation of carbon skeleton and C-Li bond formation.Significant downfield shift of the lithiated acetylenic carbon (C-Li) compared to the parent alkyne.
⁷LiProbing lithium's chemical environment and aggregation state.Chemical shifts are sensitive to solvent and aggregation. Broad lines can indicate dynamic exchange or low symmetry. huji.ac.il
⁶LiHigh-resolution analysis of aggregate structures.Sharp signals allow for the resolution of distinct lithium sites in mixed aggregates or complex equilibria. huji.ac.il Enables observation of J-coupling to ¹³C.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for probing the bonding within lithium 4-ethynylpyridide, particularly the carbon-carbon triple bond of the acetylide.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum related to the acetylide moiety is the C≡C stretching vibration. In a terminal alkyne like 4-ethynylpyridine, this stretch appears as a weak band. Upon deprotonation and formation of the lithium acetylide, the intensity of this band often increases, and its frequency shifts. This shift provides direct evidence of the formation of the metal-acetylide bond. For instance, related bis(4-ethynylpyridyl)benzene compounds exhibit C≡C stretching frequencies around 2227 cm⁻¹. unilag.edu.ng In-situ IR monitoring can track the real-time conversion of the starting alkyne to the lithiated product during a reaction. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. triprinceton.org The C≡C bond, being highly polarizable, often gives rise to a strong Raman signal, making this technique particularly useful for studying the acetylide functionality. azooptics.com It can be used to detect subtle changes in molecular structure and is valuable for characterizing materials in both solid and solution phases. azooptics.com

TechniqueVibrational ModeTypical Wavenumber (cm⁻¹)Significance
IRν(C≡C) Stretch~2100 - 2250Frequency and intensity change upon lithiation confirms salt formation. unilag.edu.ng
IRν(C-H) Aromatic~3000 - 3100Confirms the presence of the pyridine ring.
Ramanν(C≡C) Stretch~2100 - 2250Often a strong, sharp signal, sensitive to the electronic environment of the acetylide. azooptics.com
RamanPyridine Ring Modes~1000 - 1600Provides a fingerprint for the pyridyl group.

Mass spectrometry is used to determine the molecular weight of lithium 4-ethynylpyridide and to gain insight into its aggregation in the gas phase. Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed for the characterization of organometallic complexes and related organic precursors. unilag.edu.ngrsc.orgrsc.org ESI is a soft ionization technique that can often transfer intact aggregates from solution to the gas phase, providing evidence for the existence of dimers, trimers, or higher-order structures. HRMS provides highly accurate mass measurements, which allow for the unambiguous determination of the elemental composition of the compound. rsc.org

UV-Visible absorption and photoluminescence (PL) emission spectroscopies probe the electronic transitions within the molecule and are sensitive to conjugation and molecular environment.

UV-Vis Spectroscopy: The 4-ethynylpyridyl moiety acts as a chromophore. The UV-Vis spectrum is characterized by absorption bands corresponding to π→π* transitions within the conjugated system of the pyridine ring and the ethynyl group. The position (λ_max) and intensity (extinction coefficient) of these bands are influenced by the solvent and the state of aggregation. Studies on related molecules containing the 4-ethynylpyridyl unit show strong absorptions in the range of 314–320 nm. unilag.edu.ng

Photoluminescence (PL) Spectroscopy: Many conjugated organic molecules and their metal complexes are emissive. Upon excitation at an appropriate wavelength, lithium 4-ethynylpyridide or its derivatives may exhibit fluorescence or phosphorescence. researchgate.net The emission spectrum, quantum yield, and lifetime are highly sensitive to the compound's structure, rigidity, and intermolecular interactions (e.g., π-stacking in aggregates), providing another avenue to study its aggregation behavior. mdpi.comresearchgate.net

Chiroptical properties are only relevant when the molecule is chiral. While lithium 4-ethynylpyridide itself is achiral, it can be used as a building block in the synthesis of larger, chiral supramolecular structures. acs.org In such cases, chiroptical techniques are essential for characterization.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is an extremely sensitive probe of the three-dimensional structure of chiral assemblies. For example, when 4-ethynylpyridine is used to construct chiral macrocycles, CD spectra can confirm the formation of the chiral structure and can even be used to monitor host-guest binding events where an achiral guest binds within the chiral cavity. acs.org

Optical Rotation: Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light. It is primarily used to determine the enantiomeric purity of a chiral precursor or the final chiral product. dokumen.pub

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or certain transition metal ions. mdpi.com

Lithium 4-ethynylpyridide is a diamagnetic, closed-shell species (all electrons are paired), and therefore, it is EPR silent. This technique would not be used for its direct characterization. However, EPR is a critical tool for studying related lithium-containing systems where unpaired electrons are present. For example, operando EPR is used to investigate the formation of metallic lithium dendrites (which contain conduction electrons) in lithium-ion batteries. rsc.orgarxiv.orgcopernicus.org Theoretically, if lithium 4-ethynylpyridide were to undergo a one-electron reduction to form a radical anion, that species would be EPR active and could be studied by this method.

Chiroptical Properties (CD Studies, Optical Rotation)

Solid-State Structural Analysis by X-ray Diffraction

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. malvernpanalytical.comrigaku.com It has been instrumental in revealing the intricate solid-state structures of organolithium compounds, including their aggregation into oligomeric and polymeric forms and their coordination to other ligands. malvernpanalytical.comwikipedia.org

Determination of Oligomeric and Polymeric Aggregates of Organolithium Species

Organolithium reagents, due to the highly polar nature of the carbon-lithium bond, have a strong tendency to aggregate. wikipedia.orgfishersci.fr This aggregation is a key feature of their structure and significantly influences their reactivity. fishersci.fr In the solid state, simple alkyllithiums like methyllithium (B1224462) and ethyllithium (B1215237) are known to form tetrameric structures, often arranged in a cubane-like cluster. wikipedia.org

While specific X-ray diffraction data for oligomeric or polymeric aggregates of pure this compound is not extensively detailed in the provided search results, the general principles of organolithium aggregation provide a framework for understanding its likely behavior. The presence of the nitrogen atom in the pyridine ring and the acetylenic group introduces additional coordination sites, which could lead to more complex aggregation patterns compared to simple alkyllithiums.

Crystal Structures of Coordination Complexes

The coordination chemistry of this compound is rich, with the lithium center readily interacting with various donor molecules. X-ray crystallography has been pivotal in characterizing the structures of these coordination complexes.

For instance, the reaction of cis-Pt(dppp)(4-ethynylpyridine)2 with cis-Pd(PEt3)2(OSO2CF3)2 results in a self-assembled, tetranuclear macrocyclic complex. acs.org The X-ray crystal structure of this complex, cyclobis[[cis-Pt(dppp)(4-ethynylpyridine)2][cis-Pd2+(PEt3)22-OSO2CF3]], reveals a well-defined architecture where the 4-ethynylpyridine ligand bridges the metal centers. acs.org

Furthermore, 4-ethynylpyridine has been utilized as a ligand in the construction of coordination polymers. A 1:1 coordination polymer of 1,4-bis(4'-pyridylethynyl)tetrafluorobenzene with zinc(II) nitrate (B79036) has been synthesized and its crystal structure determined, showcasing zig-zag polymer chains. unilag.edu.ng Although this example does not directly involve a lithium center, it highlights the coordinating ability of the 4-ethynylpyridine moiety, which is directly relevant to its behavior in lithium complexes.

The study of lithium(I) ion coordination chemistry with various ligands, including those with nitrogen and oxygen donor atoms, provides further insight. The Li-O and Li-N bond distances and angles in these complexes are characteristic and provide a basis for comparison and understanding of the coordination environment around the lithium ion in complexes involving 4-ethynylpyridine.

Table 1: Selected Crystallographic Data for Coordination Complexes Involving Pyridine-Ethynyl Ligands

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
cyclobis[[cis-Pt(dppp)(4-ethynylpyridine)2][cis-Pd2+(PEt3)22-OSO2CF3]]Not SpecifiedNot SpecifiedTetranuclear macrocycle acs.org
1:1 complex of 1,4-bis(4'-pyridylethynyl)tetrafluorobenzene with Zn(NO3)2Not SpecifiedNot SpecifiedZig-zag polymer chains unilag.edu.ng

Compound Data

Synthesis of 4-Ethynylpyridine (B1298661) Derivatives

The synthesis of 4-ethynylpyridine, a key precursor to its lithium salt, can be achieved through several modern organic chemistry techniques. These methods primarily involve cross-coupling reactions or nucleophilic aromatic substitution.

The Sonogashira reaction is a widely utilized and powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. rsc.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. rsc.orgmdpi.com

In the context of 4-ethynylpyridine synthesis, a common approach involves the coupling of a 4-halopyridine (typically 4-bromopyridine (B75155) or 4-iodopyridine) with a protected or terminal alkyne. scispace.com The use of trimethylsilylacetylene (B32187) (TMSA) is prevalent, as the trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing undesired side reactions like homocoupling (Glaser-Hay coupling). rsc.orgscispace.comlibretexts.org After the coupling reaction, the silyl (B83357) group is readily removed under mild basic conditions, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or potassium carbonate in methanol, to yield the terminal alkyne, 4-ethynylpyridine. scispace.com

The general reaction scheme is as follows: A 4-halopyridine reacts with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, TEA) in a suitable solvent like THF. mdpi.comscispace.com The reaction rate is dependent on the nature of the halide, with reactivity following the order I > Br > Cl. wikipedia.org This difference in reactivity allows for selective coupling reactions. wikipedia.org For instance, 1-bromo-4-iodobenzene (B50087) can be selectively coupled at the iodine position. wikipedia.org

A variety of palladium catalysts and ligands can be employed to optimize the reaction, including PdCl₂(NCMe)₂ and phosphine (B1218219) ligands that can enhance the rate of oxidative addition. libretexts.orgrsc.org The reaction is typically carried out under mild conditions, often at room temperature. nih.gov

Table 1: Examples of Sonogashira Reaction Conditions for 4-Ethynylpyridine Synthesis

Aryl Halide Alkyne Catalyst System Base/Solvent Temperature Yield Reference
4-Iodoanisole TMSA Pd catalyst (1 mol%), CuI (1 mol%) TEA Room Temp 98% (of TMS-protected product) scispace.com
4-Bromopyridine HCl Terminal Alkyne Pd catalyst (2 mol%), CuI (1 mol%) TEA/Piperidine/CH₃CN Not specified Not specified scispace.com
2-Bromo-6-methylpyridine 3-Ethynylpyridine (B57287) Not specified Not specified Room Temp 93% nih.gov

Note: This table presents a selection of reported reaction conditions and may not be exhaustive.

While the Sonogashira reaction is dominant, other cross-coupling protocols for synthesizing heteroaryl-alkynes exist. These are often developed to overcome some limitations of the Sonogashira reaction, such as the requirement for a copper co-catalyst, which can sometimes lead to the formation of homocoupled byproducts. libretexts.org

Copper-free Sonogashira-type couplings have been developed, often utilizing more sophisticated palladium catalysts with sterically hindered and electron-rich ligands. libretexts.orggelest.com These conditions can be effective for coupling aryl chlorides, which are typically less reactive than bromides and iodides. gelest.com

Alternative coupling partners to aryl halides, such as aryl triflates and arenediazonium salts, have also been successfully employed in Sonogashira-type reactions. wikipedia.org Furthermore, nickel-catalyzed cross-coupling reactions, such as the Tavs reaction for C-P bond formation, provide a conceptual basis for exploring other transition metal catalysts for C-C bond formation, although this is less common for ethynylpyridine synthesis. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) presents an alternative, transition-metal-free pathway for the synthesis of certain ethynylpyridines. rsc.org In this type of reaction, an electron-withdrawing group on the aromatic ring activates it towards attack by a nucleophile. colby.edunumberanalytics.com The acetylene (B1199291) group itself can function as a moderate electron-withdrawing group, facilitating SNAr reactions. colby.edu

For this strategy to be effective in synthesizing 4-ethynylpyridine, a pyridine (B92270) ring must be substituted at the 4-position with a good leaving group (like a halide) and be sufficiently activated towards nucleophilic attack. The pyridine nitrogen itself inherently decreases electron density in the ring, making it more susceptible to nucleophilic substitution compared to benzene, particularly at the 2- and 4-positions. wikipedia.org

A specific application of this concept is the synthesis of substituted indoles and benzofurans, where an ortho-alkynyl group activates a fluoro or chloro substituent for SNAr, followed by an intramolecular cyclization. rsc.org While not a direct synthesis of 4-ethynylpyridine itself, this demonstrates the principle of acetylene-activated SNAr. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. colby.edu

The methodologies described above can be extended to synthesize a wide array of substituted ethynylpyridines. By starting with appropriately substituted 4-halopyridines, various functional groups can be incorporated into the final product. researchgate.net For example, the Sonogashira coupling is compatible with a broad range of functional groups on both the aryl halide and the alkyne. libretexts.org

The synthesis of functionalized ethynylpyridines is crucial as these compounds serve as important intermediates for more complex molecules, including pharmaceuticals and functional materials. nii.ac.jp For instance, the synthesis of (S)-(−)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate, a neuronal acetylcholine-gated ion channel agonist, utilizes a heteroaryl-alkyne cross-coupling protocol to introduce the ethynyl (B1212043) moiety. acs.org Similarly, substituted ethynylpyridines are used in the creation of mixed ligand copper(I) complexes and other advanced materials. researchgate.netkaust.edu.sa

Preparation via Acetylene-Activated Nucleophilic Aromatic Substitution (SNAr)

Generation of Lithium;4-Ethynylpyridine (Lithium Acetylide)

The generation of this compound, a lithium acetylide, is achieved through the deprotonation of the terminal alkyne, 4-ethynylpyridine. This is a standard acid-base reaction in organic chemistry where a strong base is used to remove the relatively acidic acetylenic proton. youtube.com

Organolithium reagents are powerful bases and nucleophiles due to the highly polar carbon-lithium bond. wikipedia.orgnumberanalytics.com They readily deprotonate a variety of weak Brønsted acids, including terminal alkynes (pKa ≈ 25). youtube.comwikipedia.org

Commonly used organolithium bases for this purpose include n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi). nih.govtaylorandfrancis.com The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.orgreddit.com The choice between n-BuLi and t-BuLi can depend on the specific substrate and desired reactivity; t-BuLi is a stronger base than n-BuLi. wikipedia.org

The reaction of 4-ethynylpyridine with an organolithium reagent like tert-butyllithium results in the formation of the lithium salt, lithium;4-ethynylpyridylacetylide, and the corresponding alkane (butane). nih.gov

Reaction: 4-Ethynylpyridine + R-Li → this compound + R-H (where R = n-butyl, tert-butyl)

The resulting lithium acetylide is a potent nucleophile and can be used in a variety of subsequent reactions, such as additions to carbonyl compounds or other electrophiles. wikipedia.org It is important to note that organolithium reagents can also react with ethereal solvents like THF, especially at higher temperatures, which can consume the reagent and lower the yield of the desired lithiation. wikipedia.orgosi.lv

Table 2: Common Organolithium Bases for Acetylide Formation

Organolithium Reagent Common Abbreviation Typical Solvent Key Characteristics
n-Butyllithium n-BuLi Hexanes, Cyclohexane Widely used, strong base, also a nucleophile. wikipedia.org
sec-Butyllithium s-BuLi Cyclohexane Stronger base than n-BuLi, less nucleophilic. core.ac.uk

Lithium-Halogen Exchange Protocols for Organolithium Species

Lithium-halogen exchange is a powerful and widely utilized method for the preparation of aryl- and heteroaryllithium reagents from the corresponding organic halides. researchgate.netresearchgate.netwikipedia.org This reaction is typically fast and proceeds under kinetic control, often at very low temperatures to prevent side reactions. harvard.edu The exchange rate is dependent on the halogen, with the reactivity order being I > Br > Cl. wikipedia.org Fluorine is generally unreactive in this context. wikipedia.org Common organolithium reagents employed for this transformation include n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi). wikipedia.org

The mechanism is believed to involve the formation of an "ate-complex," where the organolithium reagent coordinates to the halogen atom of the organic halide. wikipedia.orgharvard.edu This intermediate then proceeds to the lithiated product and an alkyl or aryl halide byproduct. To drive the equilibrium towards the desired product, often two equivalents of the organolithium reagent are used, especially with t-BuLi. harvard.edu The second equivalent reacts with the t-butyl halide byproduct, preventing a reverse reaction. harvard.edu

In the context of synthesizing precursors for this compound, lithium-halogen exchange can be applied to 4-halopyridines. For instance, 4-bromopyridine or 4-iodopyridine (B57791) can be treated with an alkyllithium reagent to generate 4-lithiopyridine (B8661376) in situ. This highly reactive intermediate can then be trapped with a suitable electrophile to introduce the ethynyl group or a precursor to it. For example, reaction with N,N-dimethylformamide (DMF) would yield pyridine-4-carbaldehyde, which can be further transformed into 4-ethynylpyridine.

One documented approach for the synthesis of a precursor involves the C-2 lithiation and subsequent bromination of 4-methoxypyridine (B45360) to yield 2-bromo-4-methoxypyridine. arkat-usa.org While not a direct route to a 4-substituted pyridine, it demonstrates the utility of lithiation in functionalizing the pyridine ring. A more direct example involves the regioselective lithiation of 2,5-dibromopyridine (B19318) at the C-4 position using lithium diisopropylamide (LDA), followed by quenching with an electrophile like iodine to produce 2,5-dibromo-4-iodopyridine (B1400602) in excellent yield. arkat-usa.org Although this example uses a different base, it highlights the feasibility of generating a 4-lithiated pyridine species from a polyhalogenated precursor.

The following table summarizes representative conditions for lithium-halogen exchange on pyridine derivatives.

Starting MaterialReagentSolventTemperature (°C)ProductYield (%)Reference
2,5-DibromopyridineLDATHF-782,5-Dibromo-4-iodopyridineExcellent arkat-usa.org
3-Bromopyridinen-BuLiTHF-783-Pyridylboronic acid (after quenching with B(Oi-Pr)₃)87 researchgate.net
4-Chloropyridinen-BuLiEther-60(4-Pyridyl)diphenylcarbinol (after quenching with benzophenone)~70 researchgate.net
2-Bromo-4-methoxypyridineLTMPTHF-782-Bromo-4-methoxypyridine-3-carbaldehyde (after quenching with DMF)70 (overall for 2 steps) arkat-usa.org

Table 1: Examples of Lithium-Halogen Exchange and Directed Lithiation on Pyridine Derivatives

Direct C-H Functionalization with Lithium Acetylenes

An alternative and more direct route to this compound involves the deprotonation of the terminal alkyne C-H bond of 4-ethynylpyridine. The acetylenic proton is significantly more acidic than the aromatic protons of the pyridine ring, allowing for selective metalation with a suitable base. libretexts.org Organolithium reagents such as n-butyllithium are commonly employed for this purpose. mdpi.com

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to ensure high selectivity and prevent potential side reactions, such as nucleophilic attack on the pyridine ring. libretexts.orgarkat-usa.org The addition of the organolithium reagent to a solution of 4-ethynylpyridine results in the formation of the lithium acetylide, this compound, and the corresponding alkane from the protonation of the organolithium base.

A general procedure for the deprotonation of terminal alkynes involves dissolving the alkyne in dry THF, cooling the solution to -78 °C, and then adding a solution of n-BuLi dropwise. mdpi.com The resulting lithium acetylide solution can then be used in subsequent reactions. For instance, the deprotonation of a 1H-1,2,3-triazole with n-butyllithium at -78 °C, followed by reaction with elemental sulfur and then benzyl (B1604629) bromide, afforded the corresponding 5-sulfido-substituted triazole in good yield, demonstrating the viability of this approach for C-H functionalization of heterocycles. mdpi.com

While specific high-yield procedures for the direct C-H lithiation of 4-ethynylpyridine are not extensively detailed with precise yields in the provided search context, the fundamental principles of alkyne deprotonation are well-established. One study notes that the reaction of 4-ethynylpyridine with tert-butyl lithium affords the corresponding lithium acetylide, which is then used in a subsequent reaction to form a rhodium complex. researchgate.net

The following table outlines general conditions for the direct C-H functionalization of terminal alkynes to form lithium acetylides.

Starting MaterialReagentSolventTemperature (°C)ProductReference
Terminal Alkyne (general)n-BuLiTHF-78Lithium Acetylide mdpi.com
1-Benzyl-1H-1,2,3-triazolen-BuLiTHF-781-Benzyl-5-lithio-1H-1,2,3-triazole mdpi.com
4-Ethynylpyridinetert-Butyl lithiumNot specifiedNot specifiedThis compound researchgate.net

Table 2: General Conditions for Direct C-H Functionalization of Terminal Alkynes

Coordination Chemistry and Supramolecular Assemblies

Ligand Design and Coordination Modes of 4-Ethynylpyridine (B1298661)

The dual functionalities of 4-ethynylpyridine allow for several distinct coordination modes, which chemists can exploit to design metal-organic architectures with specific topologies and properties.

Monodentate Coordination through Pyridyl Nitrogen

The most straightforward coordination mode of 4-ethynylpyridine involves the donation of the lone pair of electrons from the pyridyl nitrogen atom to a metal center, acting as a classic monodentate ligand. In this mode, the ethynyl (B1212043) group remains as a pendant functionality, which can be utilized in subsequent reaction steps or influence the properties of the resulting complex through non-covalent interactions.

For instance, neutral square planar nickel(II) complexes of the general formula [(LA/D)Ni(4-pyX)], where 4-pyX is 4-ethynylpyridine, have been synthesized. frontiersin.org In these complexes, the 4-ethynylpyridine occupies the fourth position of the metal's coordination sphere, binding solely through the pyridyl nitrogen. frontiersin.orgrsc.org Similarly, Ag(I) complexes have been shown to coordinate with two pyridine (B92270) ligands in a monodentate fashion, resulting in a linear geometry. mdpi.com The formation of triple-stranded helicates mediated by Ag(I) ions also relies on the monodentate coordination of pyridine units. acs.org In the context of metal-organic frameworks (MOFs), 4-ethynylpyridine derivatives can act as monodentate ligands, as seen in an iron-based framework where pyridyl moieties bind to an Fe(II) center, leaving other functionalities of the ligand to form the extended network. semanticscholar.org

Bridging Ligand Architectures Incorporating Alkyne and Nitrogen Functionalities

The true versatility of 4-ethynylpyridine is realized when both the pyridyl nitrogen and the alkyne group participate in coordination, allowing it to function as a bridging ligand or a "metalloligand" linker. After deprotonation, the acetylide group becomes a strong σ-donor that can bind to a second metal center, while the pyridyl nitrogen coordinates to a first, creating a bridge between two metallic nodes.

This bridging capability is fundamental to the construction of various supramolecular structures:

Linear Heterotrinuclear Assemblies: 4-Ethynylpyridine has been used as a rigid spacer to create linear d⁶-d⁸-d⁶ metal alignments, such as [Ru(II)‐(4-ethynylpyridine)‐M(II)‐(4-ethynylpyridine)‐Ru(II)] (where M = Pd, Pt). mdpi.com In these structures, the ligand coordinates to the central square-planar metal via the pyridyl nitrogen and to the terminal ruthenium centers via the acetylide moiety.

Self-Assembled Cages: The reaction of 4-ethynylpyridine with tert-butyl lithium followed by addition to (Me₃tacn)RhCl₃ yields the facial octahedral complex (Me₃tacn)Rh(C≡C-py)₃. This complex then acts as a trigonal metalloligand, condensing with a square planar platinum(II) complex through its three pyridyl nitrogen atoms to form a self-assembled trigonal bipyramidal cage. ugr.es

Bridged Dimers: The Sonogashira cross-coupling reaction involving a nickel(II) complex with a 4-iodopyridine (B57791) co-ligand and 4-ethynylpyridine can unexpectedly lead to a bis(4-pyridyl)acetylene bridged centrosymmetric nickel(II) dimer. frontiersin.orgrsc.org This occurs via in-situ formation of the bis(4-pyridyl)acetylene, which then bridges two Ni(II) centers through its pyridyl nitrogens.

Macrocyclic Squares: 4-Ethynylpyridyl units serve as linkers in the formation of tetranuclear Pt(II)- and Pd(II)-based macrocyclic squares. nih.gov These structures can exhibit host-guest chemistry, encapsulating smaller molecules or ions. nih.gov

Synthesis and Characterization of Metal Complexes

A wide array of transition metal complexes incorporating 4-ethynylpyridine have been synthesized and characterized, showcasing the ligand's broad utility.

Transition Metal Complexes (e.g., Rh(III), Pt(II), Cu(I), Au(I), Pd(II), Ni, Fe, Ru, Zn)

Rhodium(III): Facial octahedral complexes such as (Me₃tacn)Rh(C≡C-py)₃ have been prepared by reacting the lithium salt of 4-ethynylpyridine with (Me₃tacn)RhCl₃. ugr.es These complexes can serve as building blocks for larger supramolecular structures. ugr.es

Platinum(II): A variety of Pt(II) complexes have been reported. These include heterotrinuclear assemblies with ruthenium and palladium, and self-assembled tetranuclear macrocycles. mdpi.comnih.gov Tetraalkynylplatinate(II) complexes, (NBu₄)₂[Pt(C≡C-C₅H₄N-4)₄], have also been synthesized and show intense photoluminescence. ub.edu Furthermore, reaction of these platinate complexes can yield 4-ethynylpyridine-bridged dinuclear platinum complexes. ub.edu

Copper(I): Mixed ligand copper(I) complexes with the general formula [Cu(L)(NC₅H₄C≡CR)(PPh₃)]PF₆ have been synthesized, where L is an iminopyridine ligand and R can be H, -C₆H₄OCH₃, or -C₆H₄NO₂. rsc.org These complexes have been characterized by elemental analysis, IR, NMR, and UV-Visible spectroscopy. rsc.org Both homoleptic and heteroleptic Cu(I) complexes featuring diimine ligands have also been prepared through coordination-driven self-assembly. rsc.org

Gold(I): Numerous Au(I) complexes have been synthesized. Examples include mixed NHC-alkynyl complexes like (4-ethynylpyridine)(1,9-dimethyltheobromine-8-ylidene)gold(I), which has been characterized by X-ray diffraction. nih.gov Linear, ditopic bis-alkyne gold(I) compounds such as [PPh₄][Au(4-ethynylpyridine)₂] are formed from the reaction of 4-ethynylpyridine with [PPh₄][Au(acac)₂]. nih.gov Other reported species include phosphine-gold(I)-alkynyl complexes like Ph₃PAu(C≡C-4-py). mdpi.comnih.gov

Palladium(II): Palladium(II) is frequently used alongside platinum in constructing mixed-metal macrocycles and polymers. mdpi.comnih.gov Self-assembled homoleptic and heteroleptic Pd₂L₄ cages have been designed and synthesized, where L can be a derivative of 4-ethynylpyridine.

Nickel(II): Ternary nickel(II) building blocks with the general formula [(L)Ni(4-ethynylpyridine)] have been prepared, where L is a dianionic O,N,O-tridentate Schiff base ligand. frontiersin.orgrsc.org These four-coordinate Ni(II) complexes adopt a square planar geometry. frontiersin.orgrsc.org

Iron(II): While direct complexes with simple 4-ethynylpyridine are less common, the coordination principles are demonstrated in related systems. For example, the reaction of FeCl₂ with 4'-pyridyl-2,2':6',2''-terpyridine (a ligand incorporating a pyridyl moiety) leads to the formation of a 3D metal-organic framework containing homoleptic octahedral Fe(II) centers. semanticscholar.org

Ruthenium(II): Ruthenium σ-acetylides are readily synthesized from precursors like CpRu(L)₂Cl and 4-ethynylpyridine. mdpi.com These can then be used to form heterobimetallic complexes, for example with Rhenium(I), by coordinating the dangling pyridine nitrogen. Reactions with ruthenium carbonyl clusters like [Ru₃(CO)₁₂] can lead to complex C-C bond coupling of the alkyne moiety, forming triruthenium clusters with metalated diene or triene ligands derived from multiple 4-ethynylpyridine molecules.

Zinc(II): The coordination of Zn(II) with the 4-ethynylpyridyl moiety has been demonstrated in coordination polymers. The reaction of (facac)₂Zn·2H₂O with ligands like 2,5-bis(4-ethynylpyridyl)furan and 1,2-bis(4-ethynylpyridyl)benzene yields polymers where the zinc centers are bridged by the ligands through coordination to the pyridyl nitrogens. ugr.es These polymers can adopt helical or syndiotactic structures in the solid state. ugr.es

Homo- and Heteroleptic Coordination Compounds

The distinction between homoleptic and heteroleptic complexes is based on the identity of the ligands surrounding the central metal ion. Homoleptic complexes contain only one type of ligand, whereas heteroleptic complexes feature two or more different types of ligands.

Homoleptic Complexes: These are compounds where the metal center is coordinated exclusively to identical ligands. An example is the formation of homoleptic octahedral Fe(II) centers via two tridentate terpyridine-type chelators in an iron-based MOF. semanticscholar.org Similarly, homoleptic Cu(I) complexes have been prepared by the self-assembly of a 6,6'-bis(phenylethynyl)-2,2'-bipyridine ligand with a copper(I) source. rsc.org The design of self-assembled [Pd₂L₄]⁴⁺ cages often begins with the formation of a homoleptic species.

Heteroleptic Complexes: These complexes, containing more than one type of ligand, are more common and offer greater tunability of properties. The synthesis of mixed ligand copper(I) complexes, such as [Cu(L1-3)(NC₅H₄C≡CH)(PPh₃)]PF₆, where L represents an iminopyridine ligand and PPh₃ is triphenylphosphine, is a clear example of heteroleptic systems. rsc.org Heterobimetallic complexes, such as the Ru-Re systems linked by 4-ethynylpyridine, are inherently heteroleptic with respect to the metals and often the surrounding ligands as well. The self-assembly of mixed, neutral-charged Pt-Pd macrocyclic complexes also results in heteroleptic structures. nih.gov

Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes containing 4-ethynylpyridine are of significant interest, as they provide insight into electron transfer processes and the stability of different oxidation states. Cyclic voltammetry is the primary technique used to investigate these properties.

Studies have shown that incorporating 4-ethynylpyridine into multinuclear frameworks can significantly influence the redox behavior of the metal centers. For example, in heterotrinuclear [Ru(II)-M(II)-Ru(II)] (M=Pd, Pt) complexes, the network stabilizes the oxidized Ru(III) state more effectively than in the precursor metalloligand. mdpi.com In heterobimetallic Ru(II)-Re(I) complexes, successive metal-based oxidations (at both Ru and Re centers) and a ligand-centered reduction are observed.

Mixed ligand copper(I) complexes have been shown to exhibit quasireversible redox behavior. rsc.org The oxidation potential (Epa) for the Cu(I)/Cu(II) couple and the corresponding reduction potential (Epc) vary depending on the substituents on the ethynylpyridine and iminopyridine ligands. rsc.org

The table below summarizes representative electrochemical data for various metal complexes incorporating 4-ethynylpyridine or its derivatives.

Complex TypeMetal CentersRedox ProcessPotential (V)Reference
Mixed Ligand Cu(I)Cu(I)Cu(I)/Cu(II) Oxidation (Epa)0.771 - 0.799 rsc.org
Mixed Ligand Cu(I)Cu(I)Cu(II)/Cu(I) Reduction (Epc)0.604 - 0.611 rsc.org
HeterobimetallicRu(II), Re(I)Metal-based oxidations-
HeterobimetallicRu(II), Re(I)Ligand-centered reduction-
HeterotrinuclearRu(II), Pd(II)/Pt(II)Ru(II)/Ru(III) OxidationStabilized mdpi.com
Ir/Pt/Pd ComplexesIr, Pt, PdReversible Oxidations0.35 - 1.10

Note: Potentials are typically reported versus a reference electrode like Ag/AgCl or SCE, but specific conditions may vary between studies.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a primary computational method to investigate the properties of organolithium compounds, offering a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orglibretexts.orgyoutube.com In the context of lithium;4-ethynylpyridine (B1298661), the electronic nature of the molecule is dictated by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-rich acetylide moiety.

The HOMO of lithium;4-ethynylpyridine is expected to be localized primarily on the carbon-carbon triple bond of the ethynyl (B1212043) group, specifically on the carbon atom bearing the negative charge (the carbanionic center). This high-energy orbital signifies the nucleophilic character of the compound. The LUMO, conversely, is likely to be associated with the π* antibonding orbitals of the pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the kinetic stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Computational studies on related systems, such as other lithium acetylides and functionalized pyridines, support these general predictions. nih.govpku.edu.cn For instance, DFT calculations on similar molecules have been used to correlate HOMO-LUMO gaps with reactivity trends. pku.edu.cn The presence of the pyridine ring is expected to lower the LUMO energy compared to a simple lithium alkynyl, potentially narrowing the HOMO-LUMO gap and enhancing its reactivity towards electrophiles.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound based on Analogous Systems
Molecular OrbitalPredicted LocalizationAssociated Chemical Property
HOMOEthynyl C≡C⁻Nucleophilicity, Basicity
LUMOPyridine Ring (π* orbitals)Electrophilicity

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. researchgate.net For this compound, reactions with various electrophiles would be of primary interest.

For example, in a reaction with an aldehyde or ketone, the acetylide would act as a nucleophile. DFT could model the initial coordination of the lithium ion to the carbonyl oxygen, followed by the nucleophilic attack of the acetylide carbon on the carbonyl carbon. The transition state for this addition reaction would likely involve a four-membered ring structure, a common feature in organolithium additions. researchgate.net

Furthermore, DFT can be employed to study more complex reaction pathways, such as those involving lithiated pyridines that can undergo addition or substitution reactions. nih.govacs.org Computational studies on the reaction of n-butyllithium with 2-chloropyridine, for instance, have detailed the competition between nucleophilic addition and deprotonation, highlighting the ability of DFT to predict chemoselectivity. acs.org Similar investigations on this compound could predict its reactivity profile with various substrates.

The reactivity and selectivity of organolithium reagents are profoundly influenced by the solvent and the presence of substituents. acs.orgacs.org DFT calculations, often incorporating continuum or explicit solvent models, can quantify these effects. acs.orgresearchgate.net

For this compound, the coordinating ability of the solvent (e.g., tetrahydrofuran (B95107) (THF) vs. a non-polar hydrocarbon) would significantly impact its aggregation state and, consequently, its reactivity. DFT studies on other organolithium compounds have shown that coordinating solvents can break down larger aggregates into smaller, more reactive species by solvating the lithium cations. acs.orgup.ac.za Quantum chemical studies have confirmed that solvent can accelerate reactions by stabilizing the transition state more than the ground state. acs.org

Substituent effects can also be systematically studied. For example, introducing electron-donating or electron-withdrawing groups on the pyridine ring would alter the electronic properties of this compound. DFT calculations could predict how these changes affect the HOMO and LUMO energies, the charge distribution, and ultimately, the reaction barriers and regioselectivity. Studies on substituted lithium carbenoids have demonstrated the power of DFT in rationalizing the influence of substituents on reaction mechanisms. acs.org

DFT calculations are widely used to predict spectroscopic data, such as NMR chemical shifts, which can be invaluable for structural elucidation. rsc.orgnih.govmdpi.com For organolithium compounds, where experimental characterization can be challenging due to their reactive and often aggregated nature, calculated NMR spectra can aid in the interpretation of experimental data. researchgate.netacs.org

For this compound, DFT could be used to predict the ¹H, ¹³C, and ⁷Li NMR chemical shifts. By calculating these parameters for different possible aggregation states (e.g., monomer, dimer, tetramer) and solvated forms, one could compare the theoretical spectra with experimental results to gain insight into the solution-state structure of the compound. Machine learning approaches combined with DFT are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. rsc.orgresearchgate.net

Table 2: Application of DFT to Predict Properties of this compound
PropertyComputational ApproachExpected Insights
ReactivityFMO Analysis, Transition State SearchPrediction of nucleophilic/electrophilic sites, reaction pathways, and activation barriers.
Solvent EffectsContinuum/Explicit Solvent ModelsUnderstanding changes in aggregation and reactivity in different media.
SpectroscopyNMR Chemical Shift CalculationsAid in structural characterization by comparing calculated and experimental spectra.

Analysis of Solvent and Substituent Effects on Reactivity and Selectivity

Molecular Dynamics Simulations and Aggregation Studies

While DFT is excellent for studying the electronic properties and reaction mechanisms of individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of larger systems, such as organolithium aggregates in solution.

Organolithium reagents are well-known to exist as aggregates in solution, with the degree of aggregation depending on the organic moiety, the solvent, and the concentration. nih.govacs.org These aggregation states significantly influence their reactivity.

While specific MD simulations for this compound are not available, studies on related systems like lithium acetylides and other organolithium compounds provide a robust framework for understanding its likely behavior. acs.orgacs.orgresearchgate.net MD simulations, often using force fields derived from or combined with quantum mechanical calculations (QM/MM), can model the formation and dynamics of aggregates in solution. researchgate.net

For this compound in a non-polar solvent, the formation of tetrameric or even larger aggregates would be expected. In a coordinating solvent like THF, these aggregates would likely be broken down into smaller, more reactive dimers or monomers, each solvated by several THF molecules. nih.govacs.org MD simulations can provide detailed information about the structure of these solvated aggregates, the dynamics of solvent exchange, and the equilibrium between different aggregation states. Recent studies have even employed machine learning potentials trained on ab initio data to explore the complex conformational landscape of lithium halides in THF, revealing a dynamic polymorphism of aggregates. rsc.orgresearchgate.netchemrxiv.org This approach could be extended to organolithium reagents like this compound to provide a comprehensive picture of their solution-state behavior.

Modeling Aggregation States of Organolithium Reagents

Perturbation Molecular Orbital (PMO) Theory for Orbital Interactions

Perturbation Molecular Orbital (PMO) theory provides a powerful qualitative framework for understanding the orbital interactions that govern the reactivity of this compound. PMO theory analyzes how the molecular orbitals of two reacting species perturb each other upon approach, leading to the formation of a transition state and, ultimately, new products. The most significant interactions typically occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). acs.org

In the context of this compound acting as a nucleophile, its reactivity is dictated by the energy and localization of its HOMO. The HOMO is primarily associated with the carbon-carbon triple bond, specifically the π-system, which holds the electron density of the acetylenic anion. The energy of this HOMO is high, making it a potent electron donor.

When this compound reacts with an electrophile, such as an aldehyde or ketone, the key interaction is the overlap between the HOMO of the acetylide and the LUMO of the electrophile. The LUMO of a carbonyl compound is the π* antibonding orbital of the C=O double bond. According to PMO theory, the reaction is favorable because the donation of electron density from the acetylide's HOMO to the carbonyl's LUMO leads to the formation of a new carbon-carbon bond, weakening the original C=O π-bond. researchgate.net

Computational studies use PMO principles to rationalize observed selectivities. For instance, the regioselectivity of addition to an α,β-unsaturated carbonyl system can be explained by comparing the LUMO coefficients on the carbonyl carbon and the β-carbon. The site with the larger LUMO coefficient is predicted to be the preferred site of nucleophilic attack. Furthermore, PMO theory can help explain the influence of the lithium cation. The coordination of the Li+ ion to an electrophile, such as to the oxygen of a carbonyl group, lowers the energy of the electrophile's LUMO. This smaller HOMO-LUMO energy gap enhances the interaction and accelerates the reaction rate.

The table below outlines the key orbital interactions for this compound based on PMO theory.

ReactantKey OrbitalRoleInteraction with Partner
This compound HOMO (π C≡C)NucleophileDonates electron density to the electrophile's LUMO.
Electrophile (e.g., Aldehyde) LUMO (π* C=O)ElectrophileAccepts electron density from the nucleophile's HOMO.
Lithium Cation (Li+) N/A (Lewis Acid)Catalyst/CoordinatorInteracts with the electrophile, lowering its LUMO energy and increasing the reaction rate.

Theoretical analyses based on PMO theory thus provide a fundamental understanding of the electronic factors that control the course of reactions involving this compound, complementing the structural insights gained from studies of aggregation.

Synergy between Experimental Data and Theoretical Predictions

A comprehensive understanding of the chemistry of this compound is achieved through the powerful synergy between experimental observation and theoretical computation. Experimental techniques provide macroscopic data on reaction outcomes, rates, and selectivities, while computational methods offer a microscopic view of the structures, energies, and transition states that are often inaccessible to direct observation. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone experimental technique for studying organolithium species in solution. thieme-connect.comscielo.br Using 6Li and 13C NMR, researchers can identify the presence of different aggregates (monomers, dimers, tetramers) and mixed aggregates in solution by observing distinct chemical shifts and scalar couplings. nih.govacs.org For example, kinetic studies using NMR can measure the rate of a reaction and determine its order with respect to each component, providing crucial clues about the nature of the rate-limiting step and the species involved. nih.gov

However, experimental data alone may not be sufficient to fully elucidate a complex reaction mechanism involving multiple equilibrating aggregates. nih.gov This is where computational chemistry, particularly Density Functional Theory (DFT), becomes indispensable. nih.govnih.gov Researchers can build computational models of various possible aggregates of this compound, both alone and solvated, and calculate their relative stabilities (free energies). acs.orgup.ac.za These calculations can predict which aggregates are most likely to be present under specific experimental conditions, corroborating or refining the interpretation of NMR spectra. acs.org

The synergy is most apparent in mechanistic studies. Experimental rate laws might suggest that a monomer is the reactive species, formed from a dimer in a pre-equilibrium. nih.gov DFT calculations can then map out the entire potential energy surface for this proposed mechanism. This involves locating the structures of the reactants, the transition state for the deaggregation, and the transition state for the subsequent reaction of the monomer with the substrate. The calculated activation barriers for these steps can then be compared with the experimentally determined activation energy, providing strong validation for the proposed mechanism. nih.gov This combined approach has been successfully used to build highly predictive stereochemical models for complex asymmetric alkylations involving organolithium reagents. acs.orgnih.gov

The table below illustrates how experimental and theoretical methods work in concert to provide a detailed picture of organolithium reactivity.

Aspect of StudyExperimental Method (Example)Experimental FindingTheoretical Method (Example)Theoretical Insight
Aggregate Structure Low-Temperature 6Li/13C NMR Spectroscopy nih.govnih.govIdentifies signals corresponding to different aggregates (e.g., dimer, tetramer).DFT Geometry Optimization acs.orgPredicts the lowest energy structures and relative stabilities of various aggregates and their solvates.
Reaction Mechanism Kinetic Rate Studies (NMR Monitoring) nih.govDetermines the reaction order with respect to reactants, suggesting the composition of the transition state.DFT Transition State Search nih.govCalculates the energy barriers for different possible pathways (e.g., via monomer vs. dimer), identifying the most favorable route.
Stereoselectivity Chiral HPLC/GC Analysis of ProductsMeasures the enantiomeric or diastereomeric ratio of the reaction products.DFT Modeling of Diastereomeric Transition States nih.govCalculates the energy difference between competing transition states, predicting the major stereoisomer in agreement with experimental results.

This integrated approach, combining real-world measurements with computational modeling, is essential for unraveling the intricate relationships between structure, aggregation, and reactivity that define the chemical behavior of this compound. acs.orgresearchgate.net

Advanced Research Applications

Catalysis and Organocatalysis

In the realm of catalysis, the 4-ethynylpyridine (B1298661) scaffold is integral to designing advanced ligands and organocatalysts that drive novel and selective chemical transformations.

The rigid, linear structure of the 4-ethynylpyridine unit makes it an excellent spacer and coordinating component in the design of ligands for new catalytic systems. These ligands are often used to create multinuclear metal complexes with specific spatial arrangements of catalytic centers. For instance, 4-ethynylpyridine has been employed as a spacer to construct heterotrinuclear metal assemblies. researchgate.net In these systems, a central square-planar metal ion like palladium(II) or platinum(II) is linked to two ruthenium(II) centers via trans-disposed 4-ethynylpyridine ligands. researchgate.net This rigid and directional coordination helps in maintaining a specific d⁶–d⁸–d⁶ metal alignment. researchgate.net

Furthermore, the ethynyl (B1212043) group can be chemically modified, for example, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, to create more complex ligand architectures. An example is the synthesis of 2,6-bis(1H-1,2,3-triazol-4-yl)-4-ethynylpyridine based ligands, which serve as versatile terdentate building blocks for creating coordination complexes and supramolecular assemblies. researchgate.net The modular nature of this synthesis allows for fine-tuning the ligand's properties for specific catalytic applications. researchgate.net Dinuclear iridium(III) complexes utilizing such intricate ligand designs have demonstrated significant potential in various catalytic processes. mdpi.com

Table 1: Examples of Catalytic Systems Incorporating Ethynylpyridine-Based Ligands

Catalyst/Complex Type Ligand Component Metal Center(s) Application Area Reference
Heterotrinuclear Assembly 4-ethynylpyridine Ru(II), Pd(II), Pt(II) Model for molecular wires, nonlinear optics researchgate.net
Soluble Pt(II)-acetylide Polymer 2,6-Bis(1H-1,2,3-triazol-4-yl)-4-ethynylpyridine Pt(II) Phosphorescent materials, catalysis researchgate.net

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce specific enantiomers of a chiral product. The pyridine (B92270) moiety is a common feature in many successful chiral ligands. diva-portal.orgwiley.com While research directly incorporating lithium 4-ethynylpyridine into chiral ligands is specific, the principles are well-established. For example, an asymmetric synthesis of a quinazolinone derivative involves the chiral addition of a (2-pyridyl)ethynyl group to a prochiral center, demonstrating the utility of ethynyl-pyridyl fragments in stereoselective reactions. google.com

The general strategy involves synthesizing enantiomerically pure pyridyl alcohols or amines, where chirality is introduced from a chiral pool, and then incorporating them into larger ligand structures. diva-portal.org These chiral pyridine-containing ligands have been extensively used in reactions like palladium-catalyzed allylic alkylations and the addition of organozinc reagents to aldehydes. diva-portal.org The steric and electronic properties of substituents on the pyridine ring can be varied to fine-tune the activity and enantioselectivity of the resulting catalyst. diva-portal.org The introduction of a 4-ethynyl group would offer a rigid, electron-withdrawing component that could influence the catalytic pocket's geometry and electronic environment.

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability, especially when dealing with highly reactive or unstable intermediates. mdpi.com The lithium salt of 4-ethynylpyridine is a highly reactive species. The use of ethynylpyridines in continuous flow systems has been demonstrated for 1,3-dipolar cycloaddition reactions. For instance, the synthesis of pyrazole (B372694) derivatives from 3-ethynylpyridine (B57287) and diazo compounds was successfully performed in a continuous flow setup, significantly reducing reaction times compared to batch methods. mdpi.com This approach allows for the safe handling and efficient reaction of thermally sensitive or hazardous reagents, highlighting the potential for using lithium 4-ethynylpyridine in scalable, continuous manufacturing processes for producing valuable heterocyclic compounds. mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in synthesis. rsc.org Pyridine derivatives are widely used as organocatalysts, leveraging the nucleophilic character of the nitrogen atom. researchgate.net For example, 4-cyanopyridine (B195900) has been shown to be an effective organocatalyst for the regio- and stereoselective silaboration of terminal alkynes. researchgate.net The pyridine ring plays a crucial role in activating substrates and controlling the regioselectivity of reactions. researchgate.netsemanticscholar.org

Recent strategies have focused on the direct, regioselective functionalization of the pyridine ring itself to create novel catalysts and complex molecules. semanticscholar.orgacs.org While 4-ethynylpyridine is more commonly seen as a building block rather than the catalyst itself, its electronic properties—an electron-deficient ring coupled with an electron-rich alkyne—make it an interesting scaffold. The principles of pyridine-based organocatalysis suggest that functionalized 4-ethynylpyridines could be designed to act as catalysts in regioselective transformations, where the ethynyl group could participate in the reaction mechanism or help in non-covalent substrate binding. researchgate.netresearchgate.net

Applications in Flow Chemistry for Highly Reactive Species

Molecular Materials and Opto-electronic Applications

The combination of a conjugated system, a coordinating nitrogen atom, and a rigid linear acetylene (B1199291) linker makes 4-ethynylpyridine a prime building block for creating advanced molecular materials with interesting photophysical and electronic properties. researchgate.net

The incorporation of metal centers into organic polymer backbones gives rise to organometallic and coordination macromolecules with unique properties that merge the processability of polymers with the electronic, magnetic, or catalytic functions of metals. researchgate.net The 4-ethynylpyridine ligand is extensively used in this field to construct conjugated polymers and discrete supramolecular assemblies. nih.govnih.gov

These materials often exhibit photo- and electro-active behavior, making them suitable for applications in optoelectronics, such as in light-emitting materials and sensors. nih.govpreprints.org For example, 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, synthesized from 4-ethynylpyridine hydrochloride, is a building block for supramolecular structures with tunable luminescence. preprints.org Similarly, platinum(II)-acetylide polymers containing a 4-ethynylpyridine-derived ligand exhibit phosphorescence. researchgate.net The rigid 4-ethynylpyridine spacer facilitates electronic communication between metal centers or chromophoric units within the macromolecule, which is essential for their optoelectronic functions. researchgate.net

Table 2: Photophysical and Electrochemical Properties of 4-Ethynylpyridine-Based Materials

Material Key Structural Unit Property of Interest Potential Application Reference
[RuCp(C≡Cpy-4)(dppf)]₂[MCl₂] (M=Pd, Pt) 4-ethynylpyridine spacer Electrochemical activity, cubic nonlinear optical response Molecular electronics, NLO materials researchgate.net
2,7-bis(pyridin-4-ylethynyl)-9H-carbazole Pyridin-4-ylethynyl-carbazole Luminescence Optoelectronics, sensing preprints.org
2,6-bis(2-anilinoethynyl)pyridine scaffolds Bis(arylethynyl)pyridine Tunable fluorescence Fluorescent sensors nih.gov

The self-assembly of these building blocks, driven by coordination chemistry, allows for the precise construction of well-defined metallacycles and cages. nih.gov This "bottom-up" approach provides exact control over the size, shape, and functionality of the final macromolecular assembly, a significant advantage over traditional polymerization methods. nih.gov

Photo- and Electro-active Organometallic and Coordination Macromolecules

Energy Storage Materials

The increasing demand for high-performance rechargeable batteries has driven research into novel electrode materials beyond traditional graphite. Materials derived from 4-ethynylpyridine are at the forefront of this research, offering pathways to higher capacity and greater stability in lithium-ion batteries.

Graphdiyne (GDY), a 2D carbon allotrope featuring both sp²- and sp-hybridized carbon atoms, is a promising anode material due to its unique porous structure. nih.govresearchgate.net However, its performance can be significantly enhanced by doping the carbon lattice with heteroatoms, particularly nitrogen. The synthesis of nitrogen-doped graphdiyne (N-GDY) can be achieved by using nitrogen-containing precursors, such as derivatives of 4-ethynylpyridine. researchgate.net

In a "bottom-up" synthesis approach, monomers like pentakis(ethynyl)pyridine undergo a cross-coupling reaction on a copper surface to form a uniform, large-area film of pyridine-graphdiyne (PyN-GDY). researchgate.net In this structure, a nitrogen atom is precisely substituted for a carbon atom within the aromatic rings of the graphdiyne framework. This incorporation of pyridinic nitrogen creates more active sites for lithium storage and enhances the interaction between the electrode material and lithium ions. researchgate.net

Theoretical predictions and experimental results confirm that these N-doped materials are highly favorable for storing lithium ions, as the pyridinic nitrogen improves the binding energy with lithium. acs.org This leads to outstanding electrochemical performance when used as anodes in lithium-ion batteries. PyN-GDY has demonstrated superior rate capability and remarkably high specific capacities. acs.org

Electrochemical Performance of Pyridine-Graphdiyne (PyN-GDY) Anodes
MaterialCurrent DensitySpecific Capacity (mAh g⁻¹)Cycling StabilityReference
Pyridine-Graphdiyne (PY-GDY)100 mA g⁻¹1168Stable for 1500 cycles at 5000 mA g⁻¹ acs.org
Pyrimidine-Graphdiyne (PM-GDY)100 mA g⁻¹1165Stable for 4000 cycles at 5000 mA g⁻¹ acs.org
Sulfur-Doped Graphdiyne (S-GDY)100 mA g⁻¹920Long-term stability at high current density nih.gov

Porous organic polymers (POPs) are another class of emerging materials for energy storage, valued for their high surface areas, tunable porosity, and designable structures. nih.gov These network materials, which include Covalent Organic Frameworks (COFs), are constructed from organic building blocks linked by strong covalent bonds. rsc.orgresearchgate.net When used as electrode materials in lithium-ion batteries, their porous nature facilitates ion transport, while their chemical composition can be tailored for enhanced lithium storage.

The incorporation of nitrogen atoms into the structure of POPs is a key strategy for improving their electrochemical performance. nih.gov Nitrogen-doped porous carbons, which can be synthesized by carbonizing nitrogen-rich POPs or metal-organic frameworks (MOFs), serve as excellent anode materials. nih.govresearchgate.net The nitrogen sites, particularly pyridinic and pyrrolic nitrogen, alter the electron density of the carbon framework and improve the adsorption performance for lithium ions. researchgate.net This leads to higher reversible capacities and better cycling stability. researchgate.net

Performance of Nitrogen-Doped Porous Materials in Li-Ion Batteries
Material TypePrecursorNitrogen Content (wt%)Specific Capacity (mAh g⁻¹)Cycling PerformanceReference
N-Doped Porous CarbonZeolitic Imidazolate Framework (ZIF-8)up to 17.722132 (after 50 cycles at 100 mA g⁻¹)785 mAh g⁻¹ after 1000 cycles at 5 A g⁻¹ nih.gov
N-Doped Nanoporous Carbon (N-NPC)Al-based MOF with 2,5-Pyridinedicarboxylic acid~10762 (reversible capacity at 100 mA g⁻¹)Good rate capability cityu.edu.hk

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of lithium;4-ethynylpyridine (B1298661) typically involves the deprotonation of 4-ethynylpyridine using a stoichiometric amount of a strong organolithium base, such as n-butyllithium, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.netnih.gov While effective, this method presents challenges from a green chemistry perspective, including the use of pyrophoric reagents, flammable anhydrous solvents, and the generation of stoichiometric byproducts. Future research is increasingly focused on developing more sustainable alternatives.

Emerging strategies are inspired by broader trends in green chemistry, which advocate for processes that are cost-effective, safe, and environmentally benign. mdpi.comd-nb.info For the synthesis of lithium acetylides and related organometallics, this translates into several key research directions:

Catalytic Deprotonation: Investigating the use of sub-stoichiometric amounts of a strong base that can be catalytically regenerated in situ would represent a significant leap forward. This would minimize waste and the handling of hazardous reagents.

Alternative Solvent Systems: Research into replacing volatile and flammable organic solvents with greener alternatives, such as bio-derived solvents or even aqueous systems where possible, is a major goal. While the high reactivity of organolithiums with water is a major obstacle, libretexts.orgwikipedia.org research into micellar catalysis or specialized reaction conditions could offer future solutions.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved safety, better temperature control, and enhanced scalability. The rapid and exothermic nature of the deprotonation reaction is well-suited for a flow chemistry approach, minimizing the accumulation of hazardous reagents at any given time. nih.gov

Sustainable Sourcing and Recycling: On a broader scale, sustainability involves the entire lifecycle, including the sourcing of lithium and the recycling of materials from spent products like lithium-ion batteries. rsc.orgnih.gov Applying these principles to chemical synthesis involves designing processes that facilitate the recovery and reuse of reagents and solvents.

Table 1: Potential Green and Sustainable Approaches for Lithium;4-ethynylpyridine Synthesis

Research Avenue Traditional Method Proposed Green Alternative Potential Benefits
Reagent Stoichiometry Stoichiometric n-butyllithium Catalytic deprotonation systems Reduced waste, improved atom economy
Solvent Anhydrous THF/ether Bio-derived solvents, flow chemistry systems Increased safety, reduced environmental impact
Process Safety Batch processing with pyrophoric reagents Continuous flow synthesis Enhanced thermal control, minimized risk
Lifecycle Single-use reagents Integrated reagent/solvent recycling loops Reduced cost, improved sustainability

Exploration of Novel Catalytic Transformations and Asymmetric Induction

This compound is a potent nucleophile, making it a valuable reagent for forming new carbon-carbon bonds. wikipedia.org A major frontier in its application is its use in novel catalytic transformations, particularly those that create chiral centers with high stereocontrol.

Novel Catalytic Coupling Reactions: While lithium acetylides are known intermediates in reactions like the Sonogashira coupling, there is vast potential for their use in other transition-metal-catalyzed processes. Future research will likely focus on developing new catalytic systems that can directly couple this compound with a broader range of electrophiles, potentially under milder conditions and with greater functional group tolerance than current methods.

Asymmetric Induction: The creation of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly for pharmaceuticals. uwindsor.caiipseries.org Asymmetric synthesis involves converting an achiral starting material into a chiral product in a way that produces one enantiomer in excess. uwindsor.cadu.ac.in A highly promising research avenue is the reaction of this compound with prochiral electrophiles (e.g., aldehydes, ketones, and imines) in the presence of a chiral catalyst or auxiliary. iipseries.org For instance, the successful asymmetric addition of other lithium acetylides to chiral N-sulfinylimines to produce diastereomerically pure propargylamines provides a clear blueprint for future work with this compound. beilstein-journals.org The development of new chiral ligands that can effectively coordinate to the lithium ion and direct the nucleophilic attack of the ethynylpyridine moiety will be key to achieving high enantioselectivity. nih.gov

Design and Synthesis of Next-Generation Functional Materials

The rigid, linear geometry of the ethynylpyridine unit makes it an exceptional building block (tecton) for the construction of highly ordered supramolecular architectures and functional materials. The lithium salt serves as a key intermediate for introducing this moiety into larger systems.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine (B92270) ring and the π-system of the alkyne group are both capable of coordinating to metal centers. This has been exploited to create complex, self-assembled structures. For example, the rhodium complex derived from 4-ethynylpyridine (via its lithium salt) has been used to construct a trigonal bipyramidal supramolecular cage. nih.govresearchgate.net Similarly, platinum-containing macrocycles based on 4-ethynylpyridine have been shown to self-assemble and exhibit interesting host-guest chemistry. acs.org Future work will focus on using this compound to design and synthesize new MOFs and coordination polymers with tailored pore sizes, electronic properties, and catalytic activities.

Organic Electronic Materials: Materials rich in sp- and sp2-hybridized carbon, such as graphdiyne, are of great interest for applications in electronics and energy conversion. rsc.org The conjugated structure of the 4-ethynylpyridine unit makes it an attractive component for new organic semiconductors, conducting polymers, and materials for energy storage devices like lithium-ion batteries. nih.govmdpi.com Research will explore the polymerization of 4-ethynylpyridine derivatives and their incorporation into larger conjugated systems to create materials with novel optoelectronic properties.

Integration of Multiscale Computational Approaches with Experimental Research

The advancement in all the aforementioned areas can be significantly accelerated by the synergy between experimental synthesis and computational modeling. rsc.org Multiscale computational approaches, from quantum mechanical calculations on individual molecules to larger-scale simulations of materials, provide invaluable insights that can guide experimental design. mpie.de

Modeling Reactivity and Aggregation: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model the structure of this compound aggregates, calculate reaction energy barriers, and predict the outcomes of reactions. This can help researchers understand the mechanisms of both its formation and its subsequent transformations, and to rationally design new catalytic systems.

Designing Functional Materials: Computational tools are essential for materials science. rsc.org They can be used to predict the structures of yet-to-be-synthesized MOFs and polymers, and to simulate their electronic, mechanical, and guest-binding properties. This in-silico screening allows researchers to identify the most promising candidate materials for specific applications, such as catalysis, gas storage, or electronics, before committing to extensive synthetic efforts.

Bridging Theory and Experiment: The ultimate goal is a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models. mpie.de This integrated approach will be crucial for accelerating the discovery and development of new chemistries and materials based on this compound.

Q & A

Q. What are the common synthetic routes for preparing 4-ethynylpyridine and its lithium complexes?

  • Methodology : 4-Ethynylpyridine is typically synthesized via Sonogashira coupling reactions between 4-bromopyridine and terminal alkynes under palladium/copper catalysis . Lithium complexes can be formed by reacting 4-ethynylpyridine with lithium bases (e.g., LiHMDS) in anhydrous THF at low temperatures. Characterization via 1^1H NMR and X-ray crystallography is critical to confirm structural integrity .
  • Key Considerations : Ensure inert atmosphere conditions to prevent side reactions with moisture/oxygen.

Q. How can spectroscopic techniques distinguish between free 4-ethynylpyridine and its lithium-coordinated species?

  • Methodology :
  • IR Spectroscopy : The alkyne C≡C stretch (~2100 cm1^{-1}) shifts to lower frequencies upon lithium coordination due to electron density redistribution .
  • NMR : 1^1H NMR shows downfield shifts for pyridyl protons adjacent to the coordinated alkyne. 7^7Li NMR can confirm lithium coordination environments .
    • Data Interpretation : Compare spectra with reference compounds and computational simulations (e.g., DFT) .

Q. What safety protocols are essential when handling lithium and 4-ethynylpyridine?

  • Guidelines :
  • Lithium : Store under mineral oil; handle in a glovebox to prevent violent reactions with moisture. Use flame-resistant lab coats and face shields .
  • 4-Ethynylpyridine : Wear nitrile gloves and eye protection. GHS classification indicates acute toxicity (oral, dermal) and severe eye irritation .
    • Emergency Measures : Neutralize spills with dry sand; rinse exposed skin with water for 15 minutes .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of hydrophosphination reactions catalyzed by lithium-4-ethynylpyridine complexes?

  • Experimental Design :
  • Steric Effects : Modify ligand substituents (e.g., bulkier groups on pyridine) and monitor reaction outcomes via GC-MS or 31^{31}P NMR .
  • Electronic Effects : Introduce electron-withdrawing/donating groups to the pyridine ring and compare reaction rates (kinetic studies) .
    • Data Analysis : Use Hammett plots to correlate substituent effects with selectivity trends. Contradictions in regioselectivity may arise from competing π-backbonding vs. σ-donation interactions .

Q. What mechanistic insights can be gained from isotopic labeling studies in lithium-mediated alkyne activation?

  • Methodology :
  • Deuterium Labeling : Replace terminal alkyne protons with deuterium to track proton transfer steps via 2^2H NMR .
  • 6^6Li/7^7Li Isotope Effects : Compare reaction kinetics to elucidate lithium’s role in transition-state stabilization .
    • Contradiction Resolution : Discrepancies in rate constants may indicate multi-step pathways or solvent participation .

Q. How can computational modeling (DFT, MD) predict the stability of lithium-4-ethynylpyridine frameworks in coordination polymers?

  • Workflow :

Optimize geometries using B3LYP/6-31G* basis sets.

Calculate binding energies and orbital interactions (NBO analysis) .

Simulate solvent effects (e.g., THF) via molecular dynamics to assess thermodynamic stability .

  • Validation : Cross-reference computational results with experimental XRD data and thermal gravimetric analysis (TGA) .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in catalytic reactions involving air-sensitive lithium complexes?

  • Best Practices :
  • Document glovebox O2_2/H2_2O levels (<1 ppm) and solvent drying methods (e.g., distillation over Na/K alloy).
  • Use internal standards (e.g., ferrocene for NMR) and replicate reactions ≥3 times .
    • Troubleshooting : Inconsistent yields may stem from trace oxidants; add radical inhibitors (e.g., BHT) .

Q. How should researchers address contradictory spectroscopic data in lithium-alkyne adducts?

  • Resolution Steps :

Verify instrument calibration (e.g., NMR shimming, IR background subtraction).

Re-synthesize compounds to rule out impurities.

Collaborate across labs to validate findings .

  • Case Study : Disputed 7^7Li NMR shifts in [Li(4-ethynylpyridine)]n_n were resolved by standardizing salt concentrations .

Ethical and Reporting Standards

Q. What ethical guidelines apply when publishing catalytic efficiency data for lithium complexes?

  • Compliance :
  • Disclose all reaction conditions (temperature, solvent purity, catalyst loading).
  • Avoid selective data reporting; include failed experiments in supplementary materials .
    • Citation Ethics : Credit prior work on analogous magnesium/calcium systems .

Q. How to structure a research paper on lithium-4-ethynylpyridine chemistry for high-impact journals?

  • Outline :
  • Introduction : Highlight applications in catalysis and materials science .
  • Methods : Detail synthetic procedures and computational parameters .
  • Results : Use tables for kinetic data and figures for XRD/spectroscopic results .
  • Discussion : Link findings to broader themes (e.g., sustainable catalysis) .

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